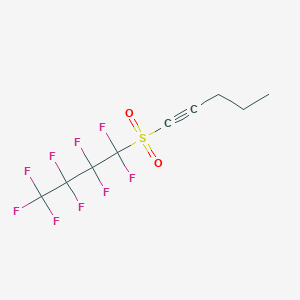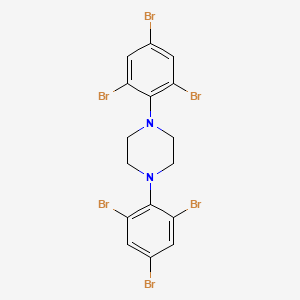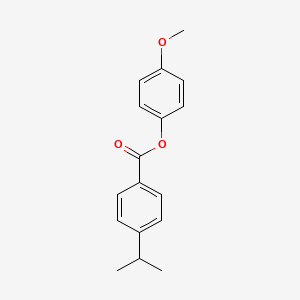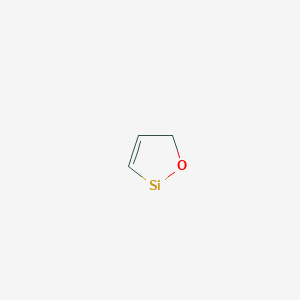![molecular formula C13H18NO4P B14508556 Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate CAS No. 63842-07-9](/img/structure/B14508556.png)
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate is an organophosphorus compound that features a benzoxazole ring substituted with a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate typically involves the reaction of a benzoxazole derivative with a phosphonate reagent. One common method is the cycloaddition reaction using copper (II) sulfate and sodium ascorbate, which yields the desired product with high regioselectivity and excellent yield . The reaction is carried out in a water/ethanol solvent mixture (50/50), and the product is purified by chromatography and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted benzoxazole compounds. These products can have diverse applications in various fields.
Scientific Research Applications
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate involves its interaction with biological targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological molecules, allowing the compound to inhibit or modulate the activity of enzymes involved in critical biochemical pathways . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and organophosphorus compounds, such as:
- Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate
- Diethyl 2-(((2-methyl-1,3-benzothiazol-6-yl)amino)methylene)malonate
Uniqueness
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the phosphonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
63842-07-9 |
|---|---|
Molecular Formula |
C13H18NO4P |
Molecular Weight |
283.26 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H18NO4P/c1-4-16-19(15,17-5-2)9-13-14-11-8-10(3)6-7-12(11)18-13/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
FZBCHFGQLSDIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=NC2=C(O1)C=CC(=C2)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
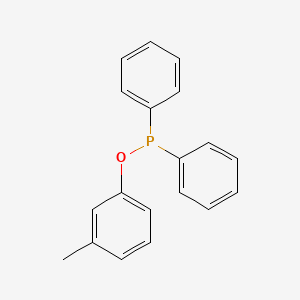
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)

![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
